N-Methyl-p-toluidine N-Methyl-p-toluidine N-Methyl-p-toluidine is an aromatic secondary amine. It forms social isomers when encapsulated with a molecule of chloroform or benzene in a cylindrical capsule. 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with N-methyl-p-toluidine to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines. It annelates with dimethyl acetylenedicarboxylate via formation of toluidine radical cation intermediate.

Brand Name: Vulcanchem
CAS No.: 623-08-5
VCID: VC21209245
InChI: InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3
SMILES: CC1=CC=C(C=C1)NC
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

N-Methyl-p-toluidine

CAS No.: 623-08-5

Cat. No.: VC21209245

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-p-toluidine - 623-08-5

Specification

Description N-Methyl-p-toluidine is an aromatic secondary amine. It forms social isomers when encapsulated with a molecule of chloroform or benzene in a cylindrical capsule. 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with N-methyl-p-toluidine to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines. It annelates with dimethyl acetylenedicarboxylate via formation of toluidine radical cation intermediate.

CAS No. 623-08-5
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name N,4-dimethylaniline
Standard InChI InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3
Standard InChI Key QCIFLGSATTWUQJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC
Canonical SMILES CC1=CC=C(C=C1)NC
Boiling Point 210.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator